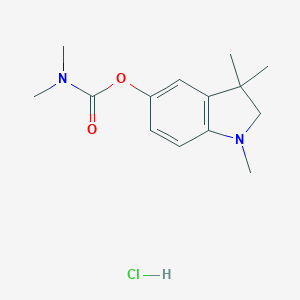
Potassium (Z)-3-cyano-3-(thiophène-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is an organic compound that features a cyano group and a thiophene ring
Applications De Recherche Scientifique
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
Target of Action
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is a complex compound with potential biological activity. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to a range of effects . The cyanoacetylation of amines has also been noted for its role in the formation of biologically active compounds .
Biochemical Pathways
It’s known that thiophene-based compounds can affect a variety of biochemical pathways . For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy .
Pharmacokinetics
The synthesis of related compounds has been described . These processes can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to possess significant antioxidant and antimicrobial properties .
Action Environment
The synthesis and reactivity of related compounds have been studied under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the cyano group.
3-Cyano-2-thiophenecarboxaldehyde: Contains both the cyano group and thiophene ring but differs in the functional groups attached.
Uniqueness: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is unique due to its combination of a cyano group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
Propriétés
IUPAC Name |
potassium;(Z)-3-cyano-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-YHSAGPEESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C\C(=O)[O-])/C#N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)








![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)


